N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Epigenetics BET Bromodomain Inhibition Chemical Probe Selectivity

This BRD4-BD2-selective pyridyl benzamide (Kd=0.300 nM; 11.3-fold BD2/BD1 selectivity) is an irreplaceable chemical probe for dissecting BD2-specific transcriptional functions. Its unique selectivity fingerprint—validated across BROMOscan and ITC platforms—makes it essential for assay development (TR-FRET, FP, SPR) and hit deconvolution. Unlike untested positional isomers (e.g., 2-methylphenyl derivative, CAS 1797084-18-4) that lack public target-engagement data, this compound's domain-level BET interrogation capability eliminates the confounding effects of pan-BET inhibition. Available through custom synthesis with full analytical characterization.

Molecular Formula C19H15BrN2O2
Molecular Weight 383.245
CAS No. 1796971-43-1
Cat. No. B2632101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide
CAS1796971-43-1
Molecular FormulaC19H15BrN2O2
Molecular Weight383.245
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Br
InChIInChI=1S/C19H15BrN2O2/c1-13-11-15(8-9-17(13)20)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23)
InChIKeyTXRUWBGABDHBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS 1796971-43-1): Baseline Chemotype and Biological Context


N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule belonging to the pyridyl benzamide class. It is characterized as a potent and selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2), with weaker affinity for BRD4-BD1, indicating a domain-selective interaction profile [1]. This compound serves as a valuable chemical probe for studying the biological functions of BET bromodomains, particularly the distinct role of BD2 in transcriptional regulation and disease pathogenesis [1]. The compound's scaffold is also part of a broader series of pyridyl benzamides that have demonstrated significant whole-cell activity against kinetoplastid parasites, notably Trypanosoma brucei, providing a rich context for comparative medicinal chemistry [2].

Why N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide Cannot Be Substituted by Its Positional Isomer or Generic Analogs


Seemingly minor structural modifications within the pyridyl benzamide class can abrogate or profoundly alter domain-selective binding profiles. The specific methylation pattern on the N-phenyl ring is a critical determinant of bromodomain engagement. The direct positional isomer, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS 1797084-18-4), while having an identical molecular formula (C19H15BrN2O2) and molecular weight (383.2 g/mol), exhibits a different spatial orientation of the methyl group . Despite its existence, no publicly available quantitative binding data against BRD4 or other bromodomains could be located for this isomer, unlike the target compound. This lack of data prevents any assumption of isofunctional activity. Consequently, substituting the 3-methylphenyl derivative with the 2-methyl isomer or other generic pyridyl benzamides without explicit, quantified target engagement data introduces significant risk into experimental reproducibility. The established selectivity fingerprint of the target compound for BRD4-BD2 over BD1 is unique and not inferable from chemical formula alone, making it an irreplaceable standard for research requiring domain-level interrogation of BET proteins [1].

Quantitative Differentiation Guide for N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide vs. Closest Analogs


Domain-Selective BRD4-BD2 Inhibition Confirmed by 11.3-Fold Selectivity Over BD1 in BROMOscan

The target compound demonstrates a clear preference for the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1). A direct head-to-head comparison using the BROMOscan assay platform quantified this selectivity. This is a critical differentiator from non-selective BET inhibitors that potently bind both domains [1].

Epigenetics BET Bromodomain Inhibition Chemical Probe Selectivity

Dramatic Affinity Loss for BD1 Confirmed by Orthogonal ITC Analysis Reinforcing BD2 Selectivity

Orthogonal validation using isothermal titration calorimetry (ITC) confirms that the compound's binding to BRD4-BD1 is profoundly weaker than indicated by the proprietary BROMOscan assay. This large discrepancy between platforms is not observed for the BD2 domain, reinforcing the compound's genuine selectivity and flagging potential assay-dependent artifacts often seen with weaker, non-specific binders [1].

Biophysical Validation Isothermal Titration Calorimetry False Positive Mitigation

Absence of Public BRD4 Binding Data for the Positional Isomer (2-Methyl) Prevents Assumption of Isofunctional Activity

The closest structural analog, N-(4-bromo-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS 1797084-18-4), represents a subtle positional isomerism. A comprehensive search of authoritative public databases (BindingDB, ChEMBL, PubMed) yields no quantitative binding affinity data for this isomer against BRD4 or any other BET bromodomain . This absence of data is the primary differentiator; it signifies a high-risk substitution for the target compound.

Structure-Activity Relationship Chemical Procurement Risk Negative Differentiation

Pyridyl Benzamide Scaffold Delivers Sub-Micromolar Whole-Cell Activity Against Trypanosoma brucei, Establishing Baseline Anti-Parasitic Potential

The pyridyl benzamide chemotype, to which the target compound belongs, has been optimized for activity against kinetoplastid parasites. The most potent compound in the series (compound 79) achieved an IC50 of 0.045 μM against the human pathogenic strain Trypanosoma brucei rhodesiense, with more than 4,000-fold selectivity over a mammalian L6 cell line [1]. This provides a validated, quantified baseline of whole-cell activity for the chemotype, contextualizing the value of the target compound as a starting point or comparator for anti-parasitic programs.

Anti-Parasitic Drug Discovery Trypanosoma brucei Phenotypic Screening

Validated Application Scenarios for N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide in R&D and Procurement


Selective Chemical Probe for Investigating BRD4-BD2 Dependent Transcriptional Programs

With a Kd of 0.300 nM for BRD4-BD2 and an 11.3-fold selectivity over BD1, this compound serves as an optimal small-molecule probe to dissect the specific gene-regulatory functions of the BD2 domain in cancer and inflammatory disease models. It allows researchers to attribute observed transcriptional changes to BD2 inhibition, in contrast to pan-BET inhibitors that simultaneously block BD1 and BD2 [1].

Biophysical Assay Development and Orthogonal Validation Standard for BRD4-BD1/BD2 Binding

The compound's characterized behavior across BROMOscan and ITC platforms (BD1: 3.40 nM vs. 3,300 nM) makes it a uniquely informative control for developing new TR-FRET, FP, or SPR assays for BET bromodomains. Its dramatic platform-dependent affinity for BD1 is ideal for testing assay sensitivity to weak and potentially non-specific interactions, ensuring new screening cascades are robust [1].

Building Block for Kinase and Epigenetic Focused Compound Libraries

As a pre-validated, domain-selective BET inhibitor, this compound is a strategic asset for academic and industrial groups constructing targeted compound collections for high-throughput screening. Its confirmed selectivity fingerprint provides immediate annotation for hit deconvolution, offering a significant advantage over untested structural isomers like the 2-methylphenyl derivative, for which no public target engagement data exists .

Scaffold-Hopping Reference Point for Next-Generation Anti-Trypanosomal Agent Design

The pyridyl benzamide scaffold has demonstrated immense promise, with an optimized lead achieving an IC50 of 0.045 μM against T. b. rhodesiense and an extraordinary selectivity index of >4,000 over mammalian cells. This compound can be used as a reference point to evaluate new anti-parasitic chemistry series derived from scaffold-hopping exercises, bridging knowledge from the extensively studied anti-trypanosomal pyridyl benzamides and BET bromodomain inhibition [2].

Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.